molecular formula C22H26O6 B12575260 Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol CAS No. 192444-32-9

Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol

Cat. No.: B12575260
CAS No.: 192444-32-9
M. Wt: 386.4 g/mol
InChI Key: IQBYREZBPVPGQE-UHFFFAOYSA-N
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Description

Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol is a complex organic compound with the molecular formula C18H18O3. This compound is characterized by the presence of acetic acid and a hexa-2,4-diene backbone with diphenyl groups at positions 1 and 6, and hydroxyl groups at positions 1 and 6. It is a versatile compound with significant applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,6-diphenylhexa-2,4-diene-1,6-diol.

    Acetylation: The hydroxyl groups at positions 1 and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using continuous flow reactors. This allows for efficient production with high yield and purity. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetoxy groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-2,4-diene-1,6-diol: A structurally similar compound with a cyclohexane backbone.

    1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol: Another related compound with a diyne backbone and tetraphenyl groups.

Uniqueness

Acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol is unique due to its specific structural features, including the presence of both acetic acid and diphenyl groups. This gives it distinct chemical and biological properties compared to similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.

Properties

CAS No.

192444-32-9

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

acetic acid;1,6-diphenylhexa-2,4-diene-1,6-diol

InChI

InChI=1S/C18H18O2.2C2H4O2/c19-17(15-9-3-1-4-10-15)13-7-8-14-18(20)16-11-5-2-6-12-16;2*1-2(3)4/h1-14,17-20H;2*1H3,(H,3,4)

InChI Key

IQBYREZBPVPGQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(C=CC=CC(C2=CC=CC=C2)O)O

Origin of Product

United States

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